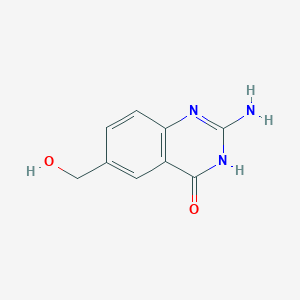
4-(Dimethylamino)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)naphthalen-1-ol is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 1-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)naphthalen-1-ol typically involves the reaction of 4-nitronaphthalene-1-ol with dimethylamine. The process includes the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)naphthalen-1-one.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Dimethylamino)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol is primarily based on its ability to participate in intramolecular charge transfer (ICT). The dimethylamino group acts as an electron donor, while the naphthalene ring acts as an electron acceptor. This ICT process is responsible for the compound’s strong fluorescence and its ability to interact with various molecular targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
4-(Dimethylamino)phenyl derivatives: Used in similar applications due to their photophysical properties.
Uniqueness
4-(Dimethylamino)naphthalen-1-ol is unique due to its specific structural configuration, which allows for efficient intramolecular charge transfer and strong fluorescence. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and optoelectronics .
Properties
CAS No. |
54263-79-5 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(dimethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,14H,1-2H3 |
InChI Key |
QTXDOZVNRMLLPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


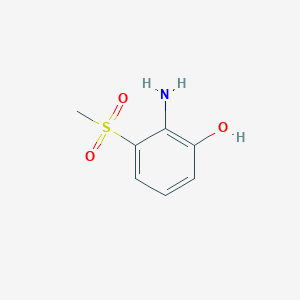




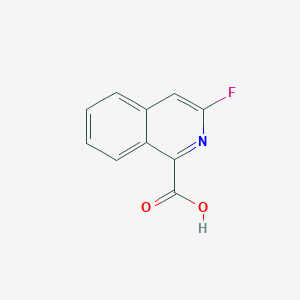
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

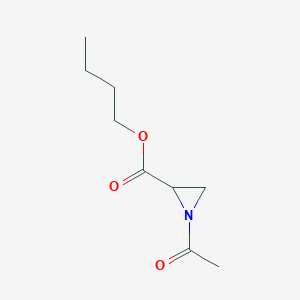
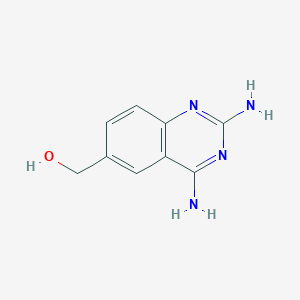
![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
